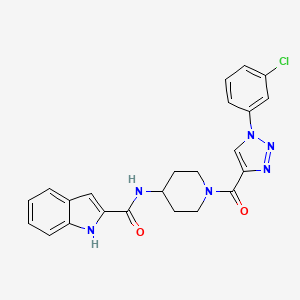
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C23H21ClN6O2 and its molecular weight is 448.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex compound that incorporates a triazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Structural Overview
The compound features:
- Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer properties.
- Indole Moiety : A significant pharmacophore in medicinal chemistry, associated with numerous biological effects.
- Piperidine Linkage : Often contributes to the pharmacokinetic properties of compounds.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and indole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of 1,2,3-triazole derivatives were screened against an NCI panel of 60 cancer cell lines, revealing that many derivatives showed substantial growth inhibition (55% to 95%) at concentrations around 10 μM . Specifically, compounds with structural similarities to our target compound demonstrated lower IC50 values against lung cancer cell lines (A549 and NCI-H460), indicating promising anticancer activity.
Antifungal Properties
The 1,2,3-triazole core has been extensively studied for its antifungal properties. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. The compound's structural features may enhance its efficacy against fungal pathogens. Research indicates that similar triazole derivatives have shown significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 25 μg/mL .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be linked to its potential therapeutic applications. For example, structural analogs have been identified as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism that is a target for treating gout and hyperuricemia. The presence of the triazole moiety may facilitate interactions with the enzyme's active site.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole-containing compounds can guide the development of more potent derivatives. The following table summarizes key findings related to structural modifications and their biological activities:
Case Studies
Several case studies have highlighted the biological potential of triazole derivatives:
- Antiproliferative Activity : A study evaluated a series of capsaicin-derived triazoles for their antiproliferative effects on various cancer cell lines. Compounds demonstrated significant growth inhibition with some achieving IC50 values as low as 5.55 μM against lung cancer cells .
- Antifungal Efficacy : Another investigation into triazoles revealed their effectiveness against Candida species with MIC values indicating strong antifungal properties .
Eigenschaften
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c24-16-5-3-6-18(13-16)30-14-21(27-28-30)23(32)29-10-8-17(9-11-29)25-22(31)20-12-15-4-1-2-7-19(15)26-20/h1-7,12-14,17,26H,8-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBBBZQBJRVEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CN(N=N4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














